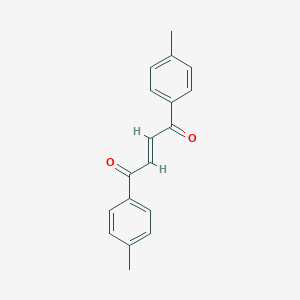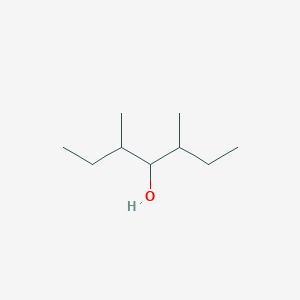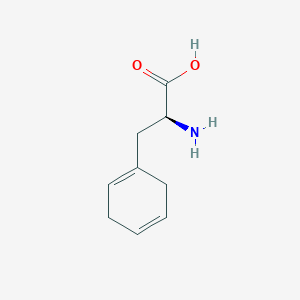
2,5-Dihydrophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydrophenylalanine (DOPA) is a non-proteinogenic amino acid that is formed by the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA). DOPA is a precursor of catecholamines, such as dopamine, norepinephrine, and epinephrine. DOPA has been widely studied for its potential application in the synthesis of biologically active compounds, as well as its role in the biosynthesis of neurotransmitters.
Applications De Recherche Scientifique
Biosynthesis and Antibiotic Properties
2,5-Dihydrophenylalanine (H2Phe) is identified as a nonproteinogenic amino acid produced by various bacteria. It plays a key role in the biosynthesis of antibiotics and dihydrostilbene in Photorhabdus luminescens cultures. A cluster of genes (plu3042-3044) is required for its production, indicating its significance in microbial antibiotic synthesis (Crawford et al., 2011).
Antibacterial Activity
H2Phe has shown antibacterial activity. It was isolated from cultures of two strains of Streptomyces and demonstrated antibiotic effects that are antagonized by Phenylalanine and Tyrosine (Fickenscher et al., 2004).
Protein Incorporation and Biological Effects
Incorporation studies of H2Phe into cell proteins of Escherichia coli and Sarcoma 180 cells revealed its extensive use as a phenylalanine analogue. This incorporation impacts cell growth and protein structure, reflecting its biological significance (Pine, 1975).
Inhibition of Aromatic Amino Acid Biosynthesis
H2Phe inhibits the growth of E. coli in synthetic media, revealing its role in interfering with the regulation of aromatic amino acid biosynthesis. This property suggests its potential as a tool in studying bacterial metabolism (Fickenscher & Zähner, 2004).
Enzyme Inhibition and Metabolic Studies
H2Phe has been studied as an inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. This finding is relevant in understanding enzyme regulation and amino acid metabolism (Watanabe et al., 1978).
Chemotherapy and Genetic Disorder Implications
Research on dihydropteridine reductase deficiency, which affects the metabolism of aromatic amino acids like phenylalanine, has implications for understanding genetic disorders and potential treatment approaches (Longhi et al., 1985).
Potential in Cancer Research
Studies on H2Phe as a competitive inhibitor of enzymes like monoamine oxidase and its role in amino acid catabolism provide insights into its potential applications in cancer research and therapy (Dickinson et al., 2003).
Propriétés
Numéro CAS |
16055-12-2 |
|---|---|
Nom du produit |
2,5-Dihydrophenylalanine |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
FSZMHEMPLAVBQZ-QMMMGPOBSA-N |
SMILES isomérique |
C1C=CCC(=C1)C[C@@H](C(=O)O)N |
SMILES |
C1C=CCC(=C1)CC(C(=O)O)N |
SMILES canonique |
C1C=CCC(=C1)CC(C(=O)O)N |
Synonymes |
2,5-dihydrophenylalanine 3-(1,4-cyclohexadienyl)-L-alanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



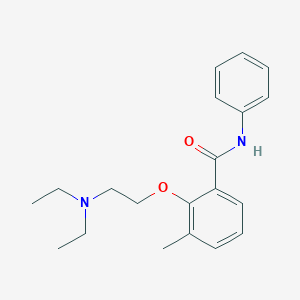
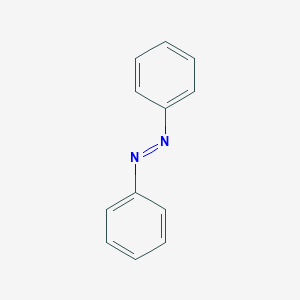
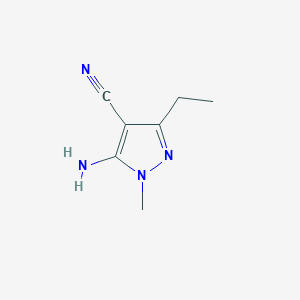
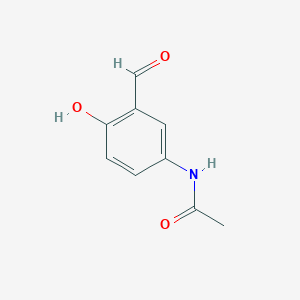
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

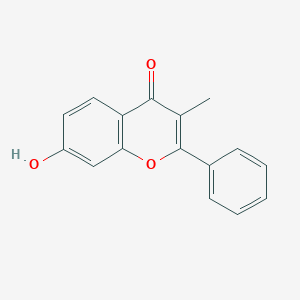


![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
